

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloropyrimidine-4-carbonitrile

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Compound of Interest

Compound Name: **2-Chloropyrimidine-4-carbonitrile**

Cat. No.: **B180951**

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Audience: Researchers, scientists, and drug development professionals.

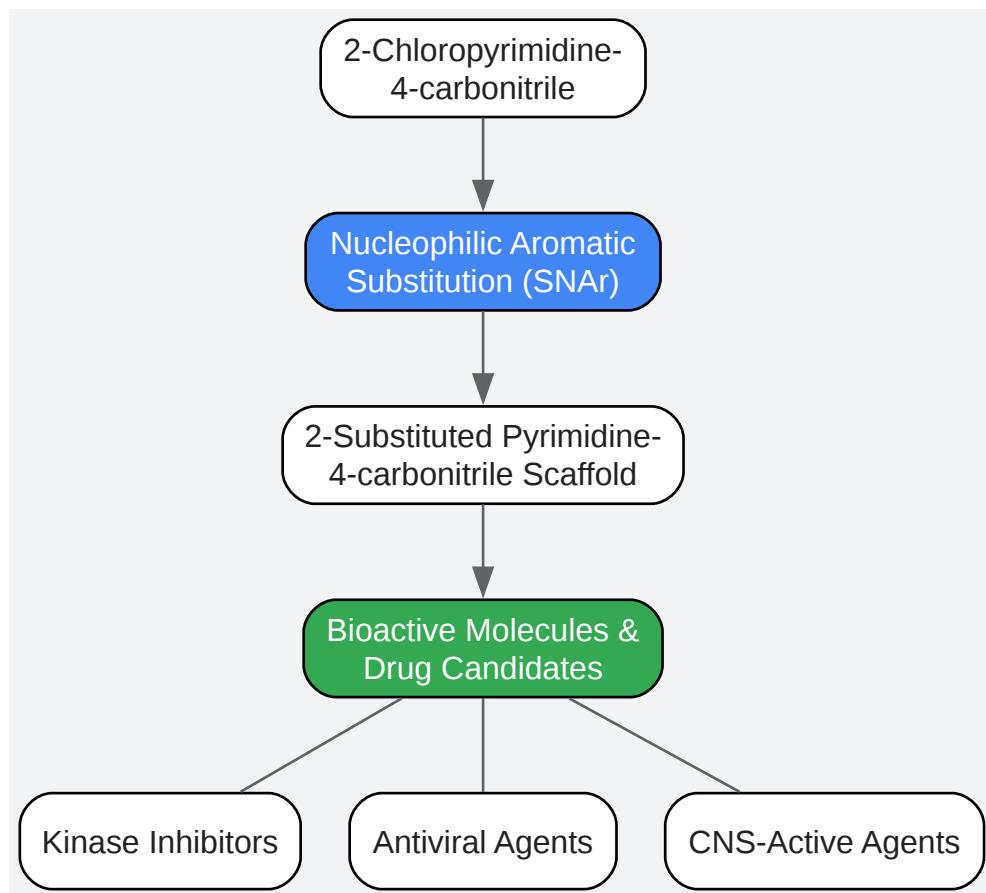
Introduction

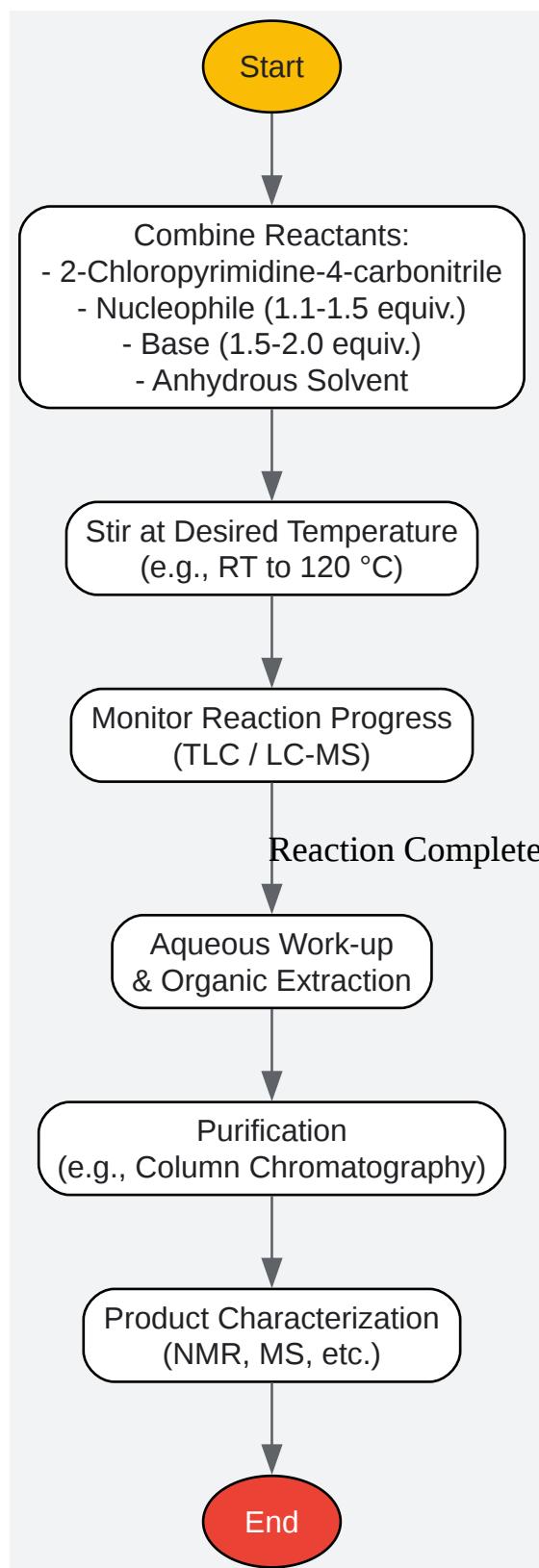
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. **2-Chloropyrimidine-4-carbonitrile** is a key heterocyclic building block, valued for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, significantly enhanced by the electron-withdrawing effects of the two ring nitrogens and the C4-carbonitrile group, activates the C2-position for facile displacement of the chloro substituent.^[1] This reactivity allows for the introduction of a diverse array of functional groups, making it a versatile intermediate in the synthesis of complex molecules for drug discovery and development.^{[2][3]}

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on **2-chloropyrimidine-4-carbonitrile** proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.^[4] The process begins with the attack of a nucleophile on the electron-deficient carbon atom at the C2-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity of the pyrimidine ring is

restored by the elimination of the chloride leaving group, yielding the 2-substituted pyrimidine-4-carbonitrile product.[4]



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References

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